11-Methylbenzo[a]carbazole
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Overview
Description
11-Methyl-11H-benzo[a]carbazole is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is a derivative of benzo[a]carbazole, characterized by the presence of a methyl group at the 11th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylbenzo[a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions. For instance, a palladium-catalyzed tandem reaction involving directed C-H functionalization and amide arylation can be employed to synthesize substituted carbazoles . Another method involves the use of copper-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of microwave irradiation and magnetically recoverable palladium nanocatalysts has been reported to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 11-Methyl-11H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydro or tetrahydro derivatives.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
11-Methyl-11H-benzo[a]carbazole has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of organic semiconductors and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 11-Methylbenzo[a]carbazole involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating various redox reactions. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Benzo[a]carbazole
- 1,2-Benzcarbazole
- 1,2-Benzocarbazole
- 11-Azachrysofluorene
Comparison: 11-Methyl-11H-benzo[a]carbazole is unique due to the presence of the methyl group at the 11th position, which can influence its chemical reactivity and physical properties. Compared to its parent compound, benzo[a]carbazole, the methyl derivative may exhibit different solubility, stability, and biological activity.
Properties
CAS No. |
13127-50-9 |
---|---|
Molecular Formula |
C17H13N |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
11-methylbenzo[a]carbazole |
InChI |
InChI=1S/C17H13N/c1-18-16-9-5-4-8-14(16)15-11-10-12-6-2-3-7-13(12)17(15)18/h2-11H,1H3 |
InChI Key |
ODHVRMYJIOFUAK-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3 |
13127-50-9 | |
Synonyms |
11-Methyl-11H-benzo[a]carbazole |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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